molecular formula C16H9FN2S B2395892 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile CAS No. 1363533-12-3

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B2395892
CAS No.: 1363533-12-3
M. Wt: 280.32
InChI Key: FOZUSBHYTRVVMA-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a fluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves the condensation of a benzothiazole derivative with a fluorophenylacetonitrile under basic conditions. Common reagents might include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzothiazole derivatives or fluorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile would depend on their specific biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of fluorine, potentially leading to different reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile can significantly influence its chemical and biological properties, such as increasing its lipophilicity or altering its binding affinity to biological targets.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZUSBHYTRVVMA-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.